molecular formula C10H9N3O4S B7762107 2-(4-methoxy-2-nitroanilino)-1,3-thiazol-4-one

2-(4-methoxy-2-nitroanilino)-1,3-thiazol-4-one

Cat. No.: B7762107
M. Wt: 267.26 g/mol
InChI Key: IARFQDBDCIVICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-2-nitroanilino)-1,3-thiazol-4-one is an organic compound that belongs to the class of thiazoles This compound is characterized by the presence of a thiazole ring substituted with a 4-methoxy-2-nitroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-2-nitroanilino)-1,3-thiazol-4-one typically involves the reaction of 4-methoxy-2-nitroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. Common reagents for this reaction include hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized. For example, the reduction of the nitro group can lead to the formation of an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-2-nitroanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    4-Methoxy-2-nitroaniline: Shares the methoxy and nitro groups but lacks the thiazole ring.

    2-Methoxy-4-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.

    Thiazole derivatives: Compounds with a thiazole ring but different substituents.

Uniqueness: 2-(4-Methoxy-2-nitroanilino)-1,3-thiazol-4-one is unique due to the combination of the thiazole ring and the 4-methoxy-2-nitroanilino group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-(4-methoxy-2-nitroanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-17-6-2-3-7(8(4-6)13(15)16)11-10-12-9(14)5-18-10/h2-4H,5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARFQDBDCIVICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=O)CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC2=NC(=O)CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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